Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate, also known as BMMD, is a chemical compound that belongs to the class of benzofuran carboxylates. It is a synthetic compound that has gained attention due to its potential applications in scientific research. BMMD has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Neuropharmacological Applications
Orexin Receptor Antagonism : Benzofuran derivatives have been studied for their role in modulating feeding, arousal, stress, and drug abuse through orexin receptors. Compounds like SB-649868, a dual orexin receptor antagonist, have been evaluated in models of binge eating, showing potential for treating eating disorders with a compulsive component (Piccoli et al., 2012).
Metabolic and Pharmacokinetic Studies
Glucokinase Activation : Studies involving chimeric mice with humanized liver have been used to predict human disposition of benzofuran derivatives like PF-04937319. This approach helps in understanding the metabolic pathways and potential human-specific metabolites, crucial for drug development (Kamimura et al., 2017).
Diagnostic Applications
Radioligand Development : Benzofuran derivatives have been synthesized and evaluated as radioligands, such as RO 15.1788-11C, for in vivo studies of central benzodiazepine receptors using positron emission tomography. These studies contribute to understanding receptor dynamics and potential applications in neurological disorders (Maziére et al., 1984).
Cardiovascular Research
Endothelin Receptor Antagonism : Novel compounds like TA-0201 have been explored for their role as non-peptide endothelin receptor antagonists, demonstrating potential applications in treating cardiovascular diseases. The pharmacokinetic properties, including absorption and metabolism in rats, provide insights into the therapeutic potential of these compounds (Ohashi et al., 1999).
Neurological Disorders
Serotonin Receptor Agonism : Research into benzofuran derivatives as serotonin receptor agonists, such as compounds showing affinity for 5-HT2A/2C receptors, highlights their potential in treating neurological disorders and understanding the molecular basis of hallucinogenic effects (Nichols et al., 1994).
Anticonvulsant Properties
Benzofuran-Acetamide Scaffold : The development and evaluation of benzofuran-acetamide derivatives have shown promising anticonvulsant activities, with some compounds demonstrating comparable potency to phenytoin, a standard anticonvulsant drug. These findings open avenues for novel anticonvulsant therapies (Shakya et al., 2016).
Properties
IUPAC Name |
methyl 6-bromo-2-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO5/c1-7(2)14(17)21-12-5-9-11(6-10(12)16)20-8(3)13(9)15(18)19-4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOUFCFVZCJXDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.